molecular formula C9H19NO B2750958 2-Methyl-1-(oxan-4-yl)propan-2-amine CAS No. 1247781-91-4

2-Methyl-1-(oxan-4-yl)propan-2-amine

Cat. No.: B2750958
CAS No.: 1247781-91-4
M. Wt: 157.257
InChI Key: VUBWWZPWXPEPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(oxan-4-yl)propan-2-amine, also known by its IUPAC name 2-methyl-1-tetrahydro-2H-pyran-4-yl-2-propanamine, is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.26 g/mol . This compound is characterized by the presence of a tetrahydropyran ring attached to a propanamine moiety, making it an interesting subject for various chemical studies.

Chemical Reactions Analysis

2-Methyl-1-(oxan-4-yl)propan-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-1-(oxan-4-yl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound may be used in the study of biological processes and interactions due to its structural similarity to certain biological molecules.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(oxan-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Methyl-1-(oxan-4-yl)propan-2-amine can be compared with similar compounds such as:

Properties

IUPAC Name

2-methyl-1-(oxan-4-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2,10)7-8-3-5-11-6-4-8/h8H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBWWZPWXPEPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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